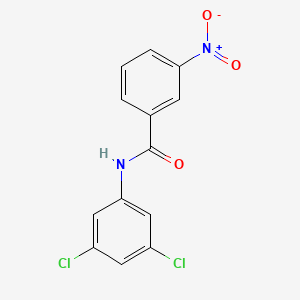

N-(3,5-二氯苯基)-3-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of N-(3,5-dichlorophenyl)-3-nitrobenzamide and its derivatives often involves stepwise chemical reactions, starting from basic aromatic compounds. For example, the synthesis of related nitrobenzamide derivatives involves nucleophilic substitution reactions followed by amide formation. These processes are carefully controlled to achieve the desired substitution patterns on the benzene rings, which are critical for the compound's final properties (Thakral et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(3,5-dichlorophenyl)-3-nitrobenzamide is characterized by the presence of nitro and amide functional groups attached to aromatic rings. This configuration is crucial for its chemical behavior. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, as demonstrated in studies of similar compounds. These analyses reveal details about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Samimi, 2016).

Chemical Reactions and Properties

N-(3,5-dichlorophenyl)-3-nitrobenzamide undergoes various chemical reactions, influenced by its functional groups. The nitro group, for example, can participate in reduction reactions, while the amide linkage may be involved in hydrolysis under certain conditions. The presence of chlorine substituents can also lead to interesting electrophilic substitution reactions. The reactivity patterns of similar nitrobenzamide compounds provide insight into possible reactions (Gakh et al., 2006).

Physical Properties Analysis

The physical properties of N-(3,5-dichlorophenyl)-3-nitrobenzamide, such as melting point, solubility, and crystalline structure, are directly influenced by its molecular structure. The arrangement of atoms and the nature of intermolecular forces, like hydrogen bonding and π-π interactions, play significant roles in determining these properties. Studies on similar compounds have shown how structural variations can impact these physical characteristics (Saeed et al., 2010).

科学研究应用

晶体工程

Saha、Nangia 和 Jaskólski (2005) 的研究重点介绍了卤素键和氢键在晶体工程中的利用。他们的研究展示了通过 O–H⋯N 氢键和弱 C–I⋯O 相互作用介导的分子带,为可能包括 N-(3,5-二氯苯基)-3-硝基苯甲酰胺等衍生物的复杂晶体设计奠定了基础,用于先进材料科学 (Saha, Nangia, & Jaskólski, 2005)。

抗糖尿病剂合成

Thakral、Narang、Kumar 和 Singh (2020) 合成了 2-氯-5-[(4-氯苯基)磺酰基]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物,并评估了它们的抗糖尿病特性。这项研究专注于分子对接和动态模拟,证明了该化学类别中的化合物具有抑制参与糖尿病管理的关键酶的潜力,这为开发新型抗糖尿病药物提供了一条途径 (Thakral, Narang, Kumar, & Singh, 2020)。

抗菌活性

Saeed、Rashid、Ali 和 Hussain (2010) 探索了 N-(烷基(芳基)氨基甲酰基硫代)-4-硝基苯甲酰胺的镍 (II) 和铜 (II) 络合物的抗菌功效。他们的研究结果表明,与它们的硫脲衍生物配体相比,这些络合物具有更强的抗菌性能,这表明在开发新的抗菌剂中具有潜在的应用 (Saeed, Rashid, Ali, & Hussain, 2010)。

作用机制

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

It’s known that compounds of similar structure can interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of a compound on a cellular level can include changes in cell morphology, alterations in cell growth and proliferation, and induction of cell death .

Action Environment

The action, efficacy, and stability of a compound like Oprea1_168485 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMGNOXSRNBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)